molecular formula C6H13NO2 B1428327 DL-Leucine-d7 (iso-propyl-d7) CAS No. 259225-40-6

DL-Leucine-d7 (iso-propyl-d7)

Cat. No. B1428327
CAS RN: 259225-40-6
M. Wt: 138.22 g/mol
InChI Key: ROHFNLRQFUQHCH-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Leucine-d7 (iso-propyl-d7) is the labelled analogue of Leucine . It is also known as DL-Leucine-4,5,5,5,6,6,6-D7 .


Synthesis Analysis

The compound is stable if stored under recommended conditions .


Molecular Structure Analysis

The molecular formula of DL-Leucine-d7 (iso-propyl-d7) is C6H13NO2 . The molecular weight is 138.22 g/mol . The IUPAC name is 2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid . The InChI is 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D .

Scientific Research Applications

Analytical Method Development

  • A method was developed for determining d- and l-isomers of leucine in human plasma using high-performance liquid chromatography tandem mass spectrometry, which included the discrimination of dl-leucine from its isomers using dl-leucine-d7 (Sugimoto, Kakehi, & Jinno, 2015).

Molecular Evolution and Synthesis

  • The stereospecificity of dipeptide syntheses using DL-alanine, DL-leucine, DL-methionine, DL-phenylalanine, and DL-valine as substrates was studied, contributing to understanding molecular evolution (Kricheldorf, Au, & Mang, 2009).

Role in Generating Peptides

  • DL-Leucine-thioethyl esters (LeuSEt), tagged with deuterium atoms, were used in polycondensation studies to investigate the generation of isotactic peptides and co-peptides in water, significant for understanding peptide formation in early biological evolution (Illos, Clodic, Bolbach, Weissbuch, & Lahav, 2010).

Enzymatic Synthesis and Isolation

  • D-amino acid production from racemic amino acids, including leucine, was achieved using Proteus vulgaris as a biocatalyst, demonstrating an efficient method to isolate D-isomers (Takahashi, Furui, & Shibatani, 1997).

Study of Homochiral Peptides

Enzymatic Oxidation for Synthesis

  • An efficient and selective enzymatic oxidation system was developed for the synthesis of enantiomerically pure D-tert-leucine from racemic DL-tert-leucine, demonstrating a practical approach for obtaining pure enantiomers (Hummel, Kuzu, & Geueke, 2003).

Biosynthesis and Metabolism Studies

  • Research on the biosynthesis of branched-chain amino acids in Salmonella typhimurium used analogs like 5′,5′,5′-Trifluoro-dl-leucine to study regulatory mutants, providing insights into the regulation of amino acid biosynthesis (Calvo, Freundlich, & Umbarger, 1969).

Mechanism of Action

The mechanism of action of DL-Leucine-d7 (iso-propyl-d7) is not available .

The melting point is 293-296 °C (subl.) (lit.) . The mass shift is M+7 .

properties

IUPAC Name

2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-UAVYNJCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Leucine-d7 (iso-propyl-d7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucine-d7 (iso-propyl-d7)
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Reactant of Route 6
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